BIBP 3226
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Overview
Description
The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.
Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.
Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.
Reduction: Reduction reactions could target the amide bonds or the guanidine group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.
Protein Binding:
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Diagnostics: Possible use in diagnostic assays or imaging.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors or biocatalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |
InChI Key |
KUWBXRGRMQZCSS-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
Synonyms |
BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |
Origin of Product |
United States |
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